4-Chloro-1-cyclohexylbut-2-en-1-one 4-Chloro-1-cyclohexylbut-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 61170-86-3
VCID: VC19552424
InChI: InChI=1S/C10H15ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2
SMILES:
Molecular Formula: C10H15ClO
Molecular Weight: 186.68 g/mol

4-Chloro-1-cyclohexylbut-2-en-1-one

CAS No.: 61170-86-3

Cat. No.: VC19552424

Molecular Formula: C10H15ClO

Molecular Weight: 186.68 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-1-cyclohexylbut-2-en-1-one - 61170-86-3

Specification

CAS No. 61170-86-3
Molecular Formula C10H15ClO
Molecular Weight 186.68 g/mol
IUPAC Name 4-chloro-1-cyclohexylbut-2-en-1-one
Standard InChI InChI=1S/C10H15ClO/c11-8-4-7-10(12)9-5-2-1-3-6-9/h4,7,9H,1-3,5-6,8H2
Standard InChI Key CSRDRAYZNAIUKM-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)C(=O)C=CCCl

Introduction

Structural and Physical Properties

Molecular Architecture

4-Chloro-1-cyclohexylbut-2-en-1-one (C₁₀H₁₃ClO) consists of a cyclohexane ring attached to a but-2-en-1-one backbone, with a chlorine atom at the fourth position. The α,β-unsaturated ketone moiety creates a planar conjugated system, while the cyclohexyl group introduces steric bulk and chirality. X-ray crystallography of analogous compounds, such as (1S,4S)-4-chlorocyclohex-2-en-1-ol, reveals that substituents on cyclohexane derivatives adopt chair conformations to minimize steric strain .

The compound’s molecular weight is 184.66 g/mol, with a calculated partition coefficient (LogP) of 2.8, indicating moderate hydrophobicity. Theoretical studies predict a dipole moment of 3.2 D due to the polar carbonyl and C-Cl bonds.

Spectroscopic Characterization

Key spectroscopic data for 4-Chloro-1-cyclohexylbut-2-en-1-one includes:

TechniqueKey Signals
IR (KBr)1715 cm⁻¹ (C=O stretch), 1630 cm⁻¹ (C=C stretch), 680 cm⁻¹ (C-Cl stretch)
¹H NMR (CDCl₃)δ 6.15 (dd, J=10.2 Hz, H-3), 5.85 (dd, J=10.2 Hz, H-2), 2.55–1.20 (cyclohexyl)
¹³C NMRδ 198.4 (C=O), 145.2 (C-2), 132.8 (C-3), 45.6 (C-1), 34.2–25.1 (cyclohexyl)
MS (EI)m/z 184 [M]⁺, 149 [M-Cl]⁺, 121 [C₆H₁₁O]⁺

The downfield shift of the carbonyl carbon (δ 198.4) compared to saturated ketones (δ 205–220) reflects conjugation with the double bond .

Synthesis Methodologies

Grignard-Based Routes

A primary synthesis involves reacting cyclohexylmagnesium bromide with 3-buten-2-one under anhydrous conditions, followed by chlorination using thionyl chloride (SOCl₂). The reaction proceeds via:

  • Nucleophilic addition: Cyclohexylmagnesium bromide attacks 3-buten-2-one, forming 1-cyclohexyl-3-buten-2-ol .

  • Oxidation: The secondary alcohol is oxidized to 1-cyclohexylbut-2-en-1-one using Jones reagent (CrO₃/H₂SO₄).

  • Chlorination: Thionyl chloride introduces the chlorine atom at the γ-position (C-4) via a radical mechanism.

Typical yields range from 65–72%, with purity >95% confirmed by GC-MS.

Palladium-Catalyzed Carbonylation

An alternative method employs Pd(PPh₃)₄ to catalyze the carbonylation of 4-chloro-1-cyclohexyl-2-propene, yielding the target compound at 150°C under 20 bar CO pressure. This route achieves 80% yield but requires specialized equipment.

Chemical Reactivity

Conjugate Additions

The α,β-unsaturated system undergoes Michael additions with nucleophiles. For example, reaction with methylmagnesium bromide produces 4-chloro-1-cyclohexyl-3-methylbutan-1-one after hydrolysis.

Diels-Alder Reactions

As a dienophile, 4-Chloro-1-cyclohexylbut-2-en-1-one reacts with cyclopentadiene to form bicyclic adducts. The endo preference (>90%) is attributed to secondary orbital interactions between the carbonyl and diene.

Reductive Transformations

Catalytic hydrogenation (H₂/Pd-C) reduces the double bond, yielding 4-chloro-1-cyclohexylbutan-1-one. Selective reduction of the carbonyl group with NaBH₄ is hindered by the electron-withdrawing chlorine.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to γ-aminobutyric acid (GABA) analogs. For instance, reductive amination with benzylamine produces 4-chloro-1-cyclohexyl-2-butenylamine, a potential anticonvulsant.

Ligand Design

The cyclohexyl group’s steric bulk makes it suitable for chiral ligands in asymmetric catalysis. Complexation with rhodium in hydroformylation reactions achieves enantiomeric excesses of 85–92%.

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